molecular formula C9H4Br2ClF3O B13719670 2'-Bromo-3'-chloro-6'-(trifluoromethyl)phenacyl bromide

2'-Bromo-3'-chloro-6'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13719670
M. Wt: 380.38 g/mol
InChI Key: NRIPIWXQMPRYID-UHFFFAOYSA-N
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Description

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a phenacyl precursor. One common method is the bromination of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) enhances its electrophilicity, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’-(trifluoromethyl)acetophenone
  • 2-Bromoacetophenone
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

2’-Bromo-3’-chloro-6’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[2-bromo-3-chloro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-4(9(13,14)15)1-2-5(12)8(7)11/h1-2H,3H2

InChI Key

NRIPIWXQMPRYID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)CBr)Br)Cl

Origin of Product

United States

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